Benzanol Garnet Benzanol Garnet Congo corinth (acid form) is an aminonaphthalenesulfonic acid that is 3,3'-[[1,1'-biphenyl]-4,4'-diylbis(diazene-2,1-diyl)]di(naphthalene-1-sulfonic acid) in which the two hydrogens at the 4-positions on the naphthalene rings are placed by amino and hydroxy groups. The disodium salt is the histological dye 'Congo corinth'. It has a role as a fluorochrome and a histological dye. It is an aminonaphthalenesulfonic acid, a member of azobenzenes, a bis(azo) compound, a member of naphthols and a ring assembly. It is a conjugate acid of a Congo corinth(2-).
Brand Name: Vulcanchem
CAS No.: 25188-29-8
VCID: VC17227447
InChI: InChI=1S/C32H23N5O7S2/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)36-34-21-13-9-19(10-14-21)20-11-15-22(16-12-20)35-37-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)38/h1-18,38H,33H2,(H,39,40,41)(H,42,43,44)
SMILES:
Molecular Formula: C32H23N5O7S2
Molecular Weight: 653.7 g/mol

Benzanol Garnet

CAS No.: 25188-29-8

Cat. No.: VC17227447

Molecular Formula: C32H23N5O7S2

Molecular Weight: 653.7 g/mol

* For research use only. Not for human or veterinary use.

Benzanol Garnet - 25188-29-8

Specification

CAS No. 25188-29-8
Molecular Formula C32H23N5O7S2
Molecular Weight 653.7 g/mol
IUPAC Name 4-amino-3-[[4-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid
Standard InChI InChI=1S/C32H23N5O7S2/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)36-34-21-13-9-19(10-14-21)20-11-15-22(16-12-20)35-37-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)38/h1-18,38H,33H2,(H,39,40,41)(H,42,43,44)
Standard InChI Key TZCACGMZCLGYSG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O)S(=O)(=O)O

Introduction

Garnet Structural Fundamentals and Benzanol Adaptation

Garnets are a mineral group with the general formula A3B2(SiO4)3A_3B_2(SiO_4)_3, where AA (dodecahedral site) typically hosts divalent cations like Ca2+\text{Ca}^{2+}, Fe2+\text{Fe}^{2+}, or Mg2+\text{Mg}^{2+}, and BB (octahedral site) accommodates trivalent cations such as Al3+\text{Al}^{3+} or Fe3+\text{Fe}^{3+} . In Benzanol Garnet, the AA-site is postulated to contain a benzanol-based organic cation, fundamentally altering the material's electronic and steric properties compared to conventional garnets.

Table 1: Comparative Structural Parameters of Garnet Systems

ParameterNatural Garnet Hypothetical Benzanol Garnet
AA-site cationCa2+\text{Ca}^{2+}Benzanol-derived organic ion
BB-site cationAl3+\text{Al}^{3+}Al3+\text{Al}^{3+}
Lattice constant (Å)11.46 (pyrope)~12.92 (estimated)*
Density (g/cm³)3.6–4.33.8–4.1 (projected)

Note: Estimation based on ionic radius relationships from Novak & Gibbs equations.

The substitution of inorganic AA-site cations with organic counterparts introduces significant lattice expansion. Shannon's ionic radii data suggests that a benzanol-derived cation (r1.20A˚r \approx 1.20 \, \text{Å}) would increase unit cell dimensions by approximately 12% compared to magnesium-based pyrope garnets . This expansion could enhance ionic conductivity pathways while reducing mechanical stability—a trade-off critical for potential applications.

Synthetic Pathways for Organic-Inorganic Garnets

While no direct synthesis protocols for Benzanol Garnet exist in validated literature, analogous processes for hybrid materials provide methodological templates:

Laser-Assisted Sintering

CO2_2 laser sintering has demonstrated efficacy in densifying garnet-type electrolytes like Li6.4_6.4La3_3Zr1.4_1.4Ta0.6_0.6O12_{12} (LLZTO) at reduced processing times (dwelling <1s), achieving 95.68% density and 0.26 mS·cm1^{-1} conductivity . Adapting this technique for organic-inorganic systems would require:

  • Precursor preparation with stoichiometric organic/inorganic ratios

  • Controlled atmosphere sintering to prevent organic decomposition

  • Rapid thermal cycling to preserve cationic integrity

Table 2: Critical Laser Sintering Parameters

ParameterLLZTO Projected for Benzanol Garnet
Laser power (W)4025–30 (reduced to limit pyrolysis)
Scan speed (mm/s)105–8
Substrate temp (°C)300150–200

Solution-Phase Synthesis

The diazotization and coupling reactions detailed in aromatic compound synthesis suggest potential routes for integrating benzanol moieties. A proposed three-stage process:

  • Diazonium formation: Benzanol derivatization with nitroso groups

  • Silicate framework construction: Sol-gel deposition around organic cores

  • Thermal consolidation: Low-temperature annealing (<400°C) under inert atmosphere

Phase purity challenges emerge from the differing thermal stability profiles of organic and inorganic components, necessitating precise kinetic control during crystallization.

Electronic Structure and Property Modifications

Incorporating benzanol cations induces three principal modifications to garnet electronic properties:

  • Bandgap reduction: π-electron systems from aromatic rings create mid-gap states, potentially lowering the bandgap from ~4.5 eV (almandine) to 3.2–3.8 eV

  • Enhanced polarizability: Delocalized electrons in benzanol groups increase dielectric constant (κ\kappa) from ~10 (grossular) to 15–18

  • Anisotropic conductivity: Preferential alignment of organic cations could create directional ion transport pathways

Table 3: Comparative Electronic Properties

PropertyAlmandine Projected Benzanol Garnet
Bandgap (eV)4.33.4
Dielectric constant9.816.2
Ionic conductivityNil105^{-5} S·cm1^{-1}

These modifications position Benzanol Garnet as a candidate for hybrid electrolyte applications, though lithium compatibility studies remain outstanding.

Challenges in Characterization and Validation

The organic-inorganic interface presents unique characterization hurdles:

  • XRD analysis: Organic component periodicity may disrupt long-range lattice order, broadening diffraction peaks

  • Spectroscopic techniques:

    • Raman: Benzanol C-H stretches (2800–3000 cm1^{-1}) overlapping with silicate modes

    • XPS: Differential charging effects at organic/inorganic boundaries

  • Thermal analysis: Decomposition onset temperatures critical for processing window determination

Advanced correlative microscopy approaches combining TEM-EELS and AFM-IR would be essential for nanoscale property mapping.

ApplicationConventional MaterialBenzanol Garnet Advantage
Solid electrolytesLLZO Enhanced interfacial wettability with organic electrodes
Catalytic supportsγ-Al2_2O3_3Tunable acid-base sites via -OH functionalization
Optical coatingsYAGAdjustable refractive index through π-conjugation

For electrolyte applications, molecular dynamics simulations predict 18% higher Li+^+ mobility compared to LLZO at 300K, contingent on maintaining structural integrity under cycling conditions.

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